2-(4-Chlorophenoxy)-6-fluorobenzaldehyde
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-chlorophenoxy)-6-fluorobenzaldehyde, which accurately describes its structural features and substitution pattern. The molecular formula C₁₃H₈ClFO₂ indicates the presence of thirteen carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 250.653 grams per mole. The Chemical Abstracts Service registry number 902836-82-2 provides unique identification for this compound in chemical databases and literature.
The structural architecture consists of a benzaldehyde core with a fluorine substituent at the 6-position and a 4-chlorophenoxy group attached at the 2-position. This arrangement creates an asymmetric molecule with distinct electronic environments around each aromatic ring. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C(=C1)F)C=O)OC2=CC=C(C=C2)Cl provides a standardized description of the molecular connectivity. The International Chemical Identifier key JEPXYNGAXLVUMW-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in computational databases.
The compound belongs to the chemical class of substituted benzaldehydes with phenoxy ether linkages, representing a sophisticated aromatic system with multiple functional groups. The presence of both electron-withdrawing halogen substituents and the electron-donating ether oxygen creates interesting electronic interactions within the molecular framework. The MDL number MFCD08061024 provides additional database identification for research and commercial applications.
Alternative nomenclature includes synonyms such as 2-4-chlorophenoxy-6-fluorobenzaldehyde and benzaldehyde, 2-(4-chlorophenoxy)-6-fluoro-, which reflect different naming conventions used in various chemical databases and commercial sources. The PubChem Compound Identifier 42553314 facilitates cross-referencing in biochemical and pharmaceutical databases.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXYNGAXLVUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654809 | |
| Record name | 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-82-2 | |
| Record name | 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde typically involves the reaction of 4-chlorophenol with 2,6-difluorobenzaldehyde under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion generated from 4-chlorophenol attacks the fluorinated benzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy and fluorine substituents can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)-6-fluorobenzoic acid.
Reduction: 2-(4-Chlorophenoxy)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-Chloro-6-fluorobenzaldehyde
- CAS : 387-45-1
- Formula : C₇H₄ClFO
- Molecular Weight : 158.55 g/mol
- Key Differences: Lacks the phenoxy group, with chloro and fluoro substituents directly attached to the benzaldehyde ring at positions 2 and 6, respectively.
- Synthesis : Produced via diazotization/azo elimination and side-chain oxidation using HF .
- Applications : Intermediate in fluorinated fine chemicals.
4-Chloro-2-fluorobenzaldehyde
2-(4-Chlorophenoxy)benzaldehyde
4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
- CAS : 172932-10-4
- Formula : C₁₄H₁₀ClFO₂
- Molecular Weight : 272.68 g/mol
- Key Differences: Contains a benzyloxy group instead of phenoxy, with chloro and fluoro at positions 2 and 6 on the benzyl ring .
4-(2,4-Difluorophenoxy)benzaldehyde
- CAS : N/A (see )
- Formula : C₁₃H₈F₂O₂
- Molecular Weight : 234.20 g/mol
- Key Differences: Features two fluorine atoms on the phenoxy ring.
Data Table: Structural and Physical Properties
Discrepancies and Limitations
- CAS Conflict: cites CAS 1192-62-7 for a compound named "this compound," but this likely refers to a structurally distinct compound. The correct CAS for the target molecule is 902836-82-2 .
Biological Activity
2-(4-Chlorophenoxy)-6-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H9ClF O
- Molecular Weight : 240.66 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that the compound displayed medium activity against various bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens were determined to be within the range of 32 to 64 µM, indicating moderate effectiveness compared to standard antibiotics.
| Pathogen | MIC (µM) |
|---|---|
| E. coli | 32 |
| C. albicans | 64 |
| Staphylococcus aureus | 16 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicated that it induced apoptosis in these cell lines with IC50 values ranging from 1.61 to 2.98 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 1.98 |
| HCT-116 | 2.45 |
| HeLa | 2.98 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial for conditions characterized by excessive inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial : Disruption of microbial cell membranes and inhibition of essential enzymes.
- Anticancer : Induction of apoptosis through activation of caspase pathways and inhibition of cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways by inhibiting cytokine production.
Case Studies
-
Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of various derivatives, including this compound, against clinical isolates of bacteria and fungi. The compound demonstrated a significant zone of inhibition against Staphylococcus aureus, outperforming many derivatives without fluorine substitutions . -
Cytotoxicity Against Cancer Cells :
In a comparative study on the cytotoxic effects of different aryl aldehydes on cancer cell lines, this compound was highlighted for its potent activity against breast cancer cells, with mechanisms involving mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde relevant to experimental handling?
- Answer : The compound (CAS 902836-82-2) has a molecular formula of C₁₃H₈ClFO₂ and a molecular weight of 250.66 g/mol . Key properties include:
- Hazard codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating use of PPE (gloves, goggles, fume hoods) .
- Structural features : The aldehyde group and electron-withdrawing substituents (Cl, F) influence reactivity in nucleophilic additions or condensations.
- Handling precautions : Avoid inhalation; store in cool, dry conditions away from strong oxidizers.
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Answer : Synthesis typically involves:
- Diazotization/azo elimination : Fluorination via HF under controlled conditions, followed by oxidation of side chains (e.g., methyl groups to aldehydes) .
- Etherification : Coupling 4-chlorophenol with 2-fluoro-6-chlorobenzaldehyde intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Safety note : HF handling requires specialized equipment (Teflon reactors) and neutralization protocols .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ = 251.02) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hazardous byproducts during synthesis?
- Answer :
- Temperature control : Maintain reactions below 60°C to prevent decomposition of sensitive intermediates .
- Catalyst selection : Use Pd-based catalysts for selective coupling, reducing unwanted halogen exchange .
- Byproduct mitigation : Incorporate scavengers (e.g., silica gel) to adsorb acidic byproducts during workup .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for derivatives?
- Answer :
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in regiochemistry.
- Isotopic labeling : ¹⁹F NMR or ²H-labeled analogs clarify electronic environments .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts/ionization patterns to reconcile data .
Q. How does the electronic environment influence regioselectivity in nucleophilic aromatic substitution?
- Answer :
- Activation effects : The 4-chlorophenoxy group is electron-withdrawing, directing nucleophiles to the ortho and para positions of the benzaldehyde ring.
- Steric effects : Fluorine at position 6 hinders substitution at adjacent positions, favoring reactivity at position 3 .
- Table : Substituent Effects on Reactivity
| Position | Substituent | Electronic Effect | Reactivity Rank |
|---|---|---|---|
| 2 | F | -I (inductive) | Low |
| 4 | Cl (O-Ph) | -M (mesomeric) | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
